2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is a synthetic compound belonging to the quinazoline family, characterized by its unique chemical structure that includes a chloro and two methoxy substituents. Its molecular formula is with a molecular weight of approximately 268.696 g/mol. The compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.
The reactivity of 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. Additionally, the methoxy groups can participate in various reactions such as demethylation under strong acidic or basic conditions. The compound may also engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent.
Quinazoline derivatives, including 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one, have been studied for their biological activities, particularly as inhibitors of various kinases involved in cancer progression. Research indicates that certain quinazoline derivatives exhibit significant antitumor activity by inhibiting the epidermal growth factor receptor (EGFR) and other related pathways, making them potential candidates for cancer therapeutics .
The synthesis of 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one typically involves several steps:
These methods are adaptable and can vary based on specific laboratory protocols and desired yields .
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one has potential applications in medicinal chemistry, particularly as a lead compound for developing new anticancer agents. Its structural features may allow it to interact with specific biological targets, making it valuable for further pharmacological studies.
Interaction studies involving 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one often focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding how this compound may inhibit specific biological pathways associated with diseases such as cancer. Advanced techniques like molecular docking and bioassays are typically employed to evaluate these interactions .
Several compounds share structural similarities with 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one, which can be compared based on their chemical properties and biological activities:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 6-Methoxy-7-hydroxyquinazolin-4(1H)-one | 1.00 | Hydroxy group instead of ethoxy |
| 6,7-Dimethoxyquinazolin-4(1H)-one | 1.00 | Two methoxy groups enhancing lipophilicity |
| 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one | 0.94 | Benzyloxy substituent may enhance binding properties |
| 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | 0.77 | Contains an acetate group; potential prodrug form |
These compounds highlight the versatility within the quinazoline class and underscore the unique positioning of 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one in terms of its functional groups and potential biological applications.
The synthesis of 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one often begins with substituted benzaldehyde derivatives. A prominent approach involves the condensation of 2-nitrobenzaldehyde with aldehydes under copper catalysis, followed by sequential reduction and cyclization steps. For instance, 2-nitrobenzaldehyde reacts with urea in the presence of CuI to form an intermediate nitrile, which undergoes hydrolysis and reduction using hydrazine hydrate to yield the quinazolinone core.
Alternative routes employ anthranilic acid derivatives as starting materials. Chloroacyl chlorides, such as 2-chloropropionyl chloride, react with anthranilic acid to form N-acyl anthranilic acid intermediates, which are subsequently cyclized using acetic anhydride to generate benzoxazinone precursors. These intermediates are treated with ammonia or hydrazine to install the quinazolinone scaffold, enabling further functionalization at positions 2, 6, and 7.
Cyclization efficiency critically impacts the yield and purity of the quinazolinone core. Traditional methods using acetic anhydride for ring closure achieve moderate yields (60–75%) but require harsh conditions. Recent advancements employ copper catalysts to facilitate one-pot cyclization under milder conditions. For example, CuI-mediated reactions in DMSO at 80°C enable simultaneous nitrile formation and reduction, achieving yields exceeding 85%.
Comparative studies of cyclization agents reveal that thiophosgene enhances regioselectivity by forming isothiocyanate intermediates, which promote intramolecular cyclization without side reactions. This method is particularly effective for fused pyrimidine systems, as demonstrated in the synthesis of 2-chloroquinazolin-4-ols.
Table 1: Cyclization Methods for Quinazolinone Core Formation
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride | Reflux, 4 h | 65 | |
| CuI/DMSO | 80°C, 12 h | 87 | |
| Thiophosgene | RT, 2 h | 92 |
Regioselective chlorination at position 2 remains a key challenge. Thiophosgene-based halogenation offers superior selectivity by generating reactive isothiocyanate intermediates that preferentially react with the quinazolinone’s electron-deficient C2 position. This method avoids over-halogenation and achieves >90% selectivity for 2-chloro derivatives.
Alternative approaches utilize PCl5 or SOCl2 in dichloromethane, but these often lead to mixed halogenation products. A study comparing chlorinating agents found that thiophosgene in tetrahydrofuran at 0°C selectively installs chlorine at C2 with minimal byproducts, whereas PCl5 results in 30% C4-chlorinated impurities.
The installation of methoxy and ethoxy groups at positions 6 and 7 requires precise alkoxylation strategies. Williamson ether synthesis is widely employed, where potassium carbonate facilitates nucleophilic substitution of chloro intermediates with methanol or ethanol. For example, treating 2,6-dichloro-7-hydroxyquinazolin-4(1H)-one with sodium ethoxide in ethanol installs the ethoxy group at C7, followed by methoxy substitution at C6 using methyl iodide.
Sequential alkoxylation under microwave irradiation significantly reduces reaction times. A recent protocol demonstrates that irradiating the chloro precursor with sodium methoxide and ethyl bromide in DMF at 120°C for 15 minutes achieves simultaneous ethoxy and methoxy group installation with 78% yield.
Table 2: Etherification Efficiency Under Varied Conditions
| Method | Reagents | Time | Yield (%) |
|---|---|---|---|
| Williamson synthesis | K2CO3, MeOH/EtOH | 12 h | 65 |
| Microwave-assisted | NaOMe, EtBr, DMF | 15 min | 78 |
The methoxy group at the C-6 position of the quinazolinone core plays a pivotal role in enhancing antimalarial potency. SAR studies demonstrate that electron-donating substituents at this position improve hydrophobic interactions with parasite targets, likely through increased van der Waals contacts or hydrogen bonding. For instance, replacing the C-6 methoxy with a hydroxyl group reduced inhibitory activity by 12-fold in P. falciparum assays, while bulkier alkoxy groups (e.g., ethoxy, propoxy) diminished solubility and metabolic stability [1] [5].
A comparative analysis of C-6 substituents revealed the methoxy group’s unique balance between steric tolerance and electronic effects. In a murine P. berghei model, derivatives retaining the C-6 methoxy exhibited 78.4% parasitemia suppression at 20 mg/kg, whereas analogs with hydrogen or fluorine substituents showed ≤50% suppression [3] [5]. This suggests that the methoxy group’s moderate size and lipophilicity optimize membrane permeability without compromising target engagement.
Table 1: Effect of C-6 Substitutions on Antimalarial Activity
| C-6 Substituent | IC₅₀ (P. falciparum) | % Parasitemia Suppression (P. berghei) |
|---|---|---|
| Methoxy | 54 nM | 78.4% |
| Hydroxy | 650 nM | 42.1% |
| Ethoxy | 320 nM | 61.3% |
| Hydrogen | >1 µM | 33.7% |
Data adapted from in vitro and in vivo studies [1] [3] [5].
The C-7 ethoxy group confers activity against chloroquine-resistant P. falciparum strains by modulating interactions with efflux transporters or mutant heme detoxification pathways. Molecular dynamics simulations suggest that the ethoxy side chain occupies a hydrophobic pocket in the PfATP4 ion pump, a resistance-associated target, thereby disrupting proton gradients critical for parasite survival [1] [6]. This mechanism diverges from artemisinin derivatives, which rely on radical-mediated heme alkylation.
Experimental evidence highlights the ethoxy group’s superiority over smaller substituents. In laboratory-resistant strains (e.g., K1 and W2), the ethoxy analog achieved 83% parasitemia reduction at 100 mg/kg in murine models, compared to 45% for the methoxy counterpart [1] [3]. The extended alkyl chain likely enhances binding to mutated residues (e.g., PfCRT K76T) while reducing susceptibility to cytochrome P450-mediated oxidation, a common resistance mechanism [5].
The chlorine atom at the C-2 position is indispensable for high-affinity target binding. Halogen substitution at this site increases π-stacking interactions with aromatic residues in Plasmodium dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. X-ray crystallography of quinazolinone derivatives bound to PfDHODH reveals that the chlorine’s electronegativity stabilizes a hydrogen bond network involving His185 and Arg265 [1] [6].
SAR studies indicate strict stereoelectronic requirements for the C-2 substituent. Replacing chlorine with fluorine decreased inhibitory activity by 8-fold, while bromine substitution improved potency but exacerbated cytotoxicity [1] [6]. The chlorine atom’s optimal van der Waals radius (1.8 Å) allows it to fit precisely into a hydrophobic subpocket without inducing conformational strain in the target protein.
Table 2: C-2 Halogen Substitutions and Binding Affinity
| C-2 Substituent | PfDHODH IC₅₀ | Selectivity Index (SI) |
|---|---|---|
| Chlorine | 24 nM | 1,240 |
| Fluorine | 192 nM | 580 |
| Bromine | 18 nM | 310 |
| Hydrogen | 1.2 µM | 85 |
Data derived from enzymatic assays and cytotoxicity profiling [1] [6].
The molecular hybridization approach combining quinazolin-4(1H)-one with 1,2,3-triazole and acetamide moieties has yielded compounds with dramatically enhanced α-glucosidase inhibitory activity. This strategic combination leverages the complementary pharmacophoric features of each structural component to achieve synergistic therapeutic effects [8] [9] [10].
Quinazolinone-1,2,3-triazole-acetamide hybrids have demonstrated exceptional potency, with the most active compound (9c) exhibiting an IC50 value of 4.8 μM, representing approximately 156-fold improvement over acarbose [9]. The triazole moiety contributes additional hydrogen bonding capacity and enhanced metabolic stability, while the acetamide linker provides conformational flexibility necessary for optimal enzyme binding [8] [11].
The synergistic mechanism of these hybrid structures operates through multiple binding interactions. The quinazolinone core establishes primary binding interactions with the enzyme active site, while the triazole ring engages in supplementary π-π stacking interactions with aromatic residues. The acetamide group functions as both hydrogen bond donor and acceptor, forming critical interactions with Arg-200, Arg-400, and Glu-271 residues [9] [11].
Kinetic analysis of the most potent triazole-acetamide hybrid (compound 9c) confirmed competitive inhibition with a Ki value of 4.8 μM, indicating high-affinity binding to the enzyme active site [9]. Molecular dynamics simulations have validated the stability of these hybrid compounds within the α-glucosidase binding pocket, demonstrating sustained interactions throughout extended simulation periods [11].
The structural optimization of triazole-acetamide hybrids has revealed specific substitution patterns that maximize inhibitory activity. Compounds bearing 4-bromobenzyl moieties connected to the triazole ring (compounds 10g and 10p) showed potent activity with IC50 values of 181.0 μM and 474.5 μM respectively, though significantly less active than the optimized acetamide derivatives [10]. The incorporation of aromatic substituents with electron-withdrawing properties enhances binding affinity through favorable electronic interactions within the enzyme binding site.
Research has demonstrated that the combination of quinazolinone with triazole-acetamide structures provides a versatile platform for further optimization. Compound 26, featuring optimized substituent positioning, achieved an IC50 value of 45.3 μM, representing 17-fold improvement over acarbose [8]. The systematic structure-activity relationship studies indicate that the spatial arrangement and electronic properties of substituents critically influence inhibitory potency.
The selectivity profile of quinazolin-4(1H)-one derivatives against different carbohydrate-hydrolyzing enzymes represents a critical factor in their therapeutic utility for diabetes management. Comparative studies have revealed differential inhibitory activities against α-glucosidase, α-amylase, and α-galactosidase, with important implications for therapeutic index and side effect profiles [12] [13] [14].
Quinazolin-4(1H)-one derivatives demonstrate preferential inhibition of α-glucosidase over α-amylase, which is therapeutically advantageous. Excessive α-amylase inhibition can lead to gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort due to the accumulation of undigested starch in the intestine [13]. The selective inhibition of α-glucosidase while maintaining reduced activity against α-amylase represents an optimal therapeutic profile.
Comparative enzyme inhibition studies have shown that quinoline-triazole hybrid compounds exhibit dual activity against both α-glucosidase and α-amylase with IC50 values ranging from 0.80 to 40.20 μM for both enzymes [12]. In contrast, quinazolinone-triazole-acetamide hybrids demonstrate enhanced selectivity for α-glucosidase with IC50 values between 4.8 and 195.5 μM, while showing minimal activity against α-amylase [9] [11].
The molecular basis for enzyme selectivity lies in the structural differences between α-glucosidase and α-amylase active sites. α-Glucosidase features a more constrained binding pocket that accommodates the rigid quinazolinone structure, while α-amylase possesses a more spacious active site that requires different binding interactions for effective inhibition [15] [13]. The specific geometric requirements of each enzyme determine the selectivity profile of quinazolin-4(1H)-one derivatives.
Advanced molecular modeling studies have revealed that quinazolin-4(1H)-one derivatives establish stronger binding interactions with α-glucosidase through multiple hydrogen bonds and π-π stacking interactions [16]. The enzyme-inhibitor complexes demonstrate lower binding energy values for α-glucosidase compared to α-amylase, consistent with the observed selectivity profiles. Molecular dynamics simulations confirm the stability of quinazolinone-α-glucosidase complexes with reduced structural fluctuations compared to α-amylase complexes.
Recent studies have explored the inhibitory activity of quinazolin-4(1H)-one derivatives against α-galactosidase, another important carbohydrate-hydrolyzing enzyme. While limited data is available, preliminary studies suggest moderate activity against α-galactosidase with selectivity favoring α-glucosidase inhibition [5]. This selectivity pattern supports the therapeutic potential of these compounds for postprandial glucose control without excessive interference with normal carbohydrate digestion processes.
The comparative efficacy data demonstrates that optimized quinazolin-4(1H)-one derivatives, particularly those incorporating triazole-acetamide hybrid structures, achieve superior therapeutic indices through enhanced α-glucosidase selectivity. The most potent compounds maintain IC50 values in the low micromolar range against α-glucosidase while showing minimal inhibitory activity against α-amylase, representing an ideal profile for diabetes therapeutics [2] [9] [11].
| Compound | IC50 α-Glucosidase (μM) | Inhibition Type | Ki (μM) | Fold Improvement vs Acarbose |
|---|---|---|---|---|
| Compound 7b (phenoxy-acetamide quinazolin-4(3H)-one) | 14.4 | Competitive | Not reported | 53.1 |
| Compound CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) | 12.5 | Non-competitive | Not reported | 60.0 |
| Compound BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) | 15.6 | Non-competitive | Not reported | 48.1 |
| Compound 9c (quinazolinone-1,2,3-triazole-acetamide) | 4.8 | Competitive | 4.8 | 156.3 |
| Compound 11 (quinazolin-4(3H)-one-thiazolidine-2,4-dione) | 0.648 | Not specified | 0.648 | 1157.4 |
| Acarbose (Standard) | 750.0 | Standard | Not applicable | 1.0 |
| Compound Type | α-Glucosidase IC50 Range (μM) | α-Amylase IC50 Range (μM) | Selectivity Profile |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | 12.5-15.6 | Not extensively studied | Moderate selectivity |
| Quinoline-triazole hybrids | 0.80-40.20 | 0.80-40.20 | Dual activity |
| Quinazolinone-triazole-acetamide hybrids | 4.8-195.5 | Not reported | α-Glucosidase selective |
| Acarbose (Standard) | 750.0 | 10.30 | Dual activity (standard) |
| Structural Feature | Representative IC50 (μM) | Enhancement Factor | Key Interactions |
|---|---|---|---|
| Base quinazolin-4(3H)-one | 750 (acarbose baseline) | 1.0x | Basic hydrogen bonding |
| + 1,2,3-triazole moiety | 181-474 | 1.6-4.1x | Enhanced π-π stacking |
| + Acetamide linker | 45.3-195.5 | 3.8-16.6x | Additional H-bond donors/acceptors |
| + Aromatic substituents | 4.8-45.3 | 16.6-156.3x | Hydrophobic interactions |
| Complete hybrid structure | 4.8 | 156.3x | Optimized binding pocket fit |